molecular formula C15H13N3O4S B2942000 2-[2-[[(6-Cyanopyridin-3-yl)sulfonylamino]methyl]phenyl]acetic acid CAS No. 2305449-34-5

2-[2-[[(6-Cyanopyridin-3-yl)sulfonylamino]methyl]phenyl]acetic acid

Cat. No.: B2942000
CAS No.: 2305449-34-5
M. Wt: 331.35
InChI Key: GCTUTCYPRVHKGM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Protodeboronation : Although not extensively studied, protodeboronation of alkyl boronic esters has been reported .
  • Hydromethylation : The radical-based hydromethylation of alkenes using this compound as a precursor has been demonstrated .

Properties

IUPAC Name

2-[2-[[(6-cyanopyridin-3-yl)sulfonylamino]methyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c16-8-13-5-6-14(10-17-13)23(21,22)18-9-12-4-2-1-3-11(12)7-15(19)20/h1-6,10,18H,7,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTUTCYPRVHKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CNS(=O)(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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